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Compound of Interest

Compound Name: 8-Hydroxyodoroside A

Cat. No.: B12320094 Get Quote

Disclaimer: While 8-Hydroxyodoroside A is a known natural product (CAS No. 176519-75-8),

detailed public-domain spectroscopic data (NMR and MS) and associated experimental

protocols are not readily available in the scientific literature. This guide provides comprehensive

spectroscopic information for the closely related parent compound, Odoroside A, which can

serve as a crucial reference for researchers working with similar cardenolide glycosides.

Compound Profile: 8-Hydroxyodoroside A

Property Value

Molecular Formula C₃₀H₄₆O₈

Molecular Weight 534.68 g/mol

CAS Number 176519-75-8

Source Isolated from Nerium indicum

Spectroscopic Data of the Parent Compound:
Odoroside A
The following data for Odoroside A provides a foundational dataset for the structural elucidation

of its hydroxylated derivatives.
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Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data of Odoroside A (in CDCl₃)

Atom Position
Chemical Shift (δ,
ppm)

Multiplicity J (Hz)

Aglycone Moiety

3 4.15 m

17 2.78 t 9.2

18-CH₃ 0.88 s

19-CH₃ 0.94 s

21α 4.82 dd 17.2, 2.0

21β 5.01 dd 17.2, 2.0

22 5.89 t 2.0

Digitoxose Moiety

1' 4.85 dd 9.6, 1.8

5' 3.78 qd 6.2, 1.8

6'-CH₃ 1.29 d 6.2

3'-OCH₃ 3.42 s

Table 2: ¹³C NMR Spectroscopic Data of Odoroside A (in CDCl₃)
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Atom Position
Chemical Shift (δ,
ppm)

Atom Position
Chemical Shift (δ,
ppm)

Aglycone Moiety Digitoxose Moiety

1 37.4 1' 98.6

2 27.1 2' 35.1

3 78.2 3' 75.2

4 30.1 4' 72.1

5 39.1 5' 70.2

6 26.6 6' 18.1

7 21.1 3'-OCH₃ 56.6

8 40.1

9 36.1

10 35.6

11 21.6

12 39.6

13 49.1

14 84.6

15 32.6

16 25.1

17 50.1

18 16.1

19 23.6

20 175.1

21 118.1

22 174.1
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23 112.1

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is critical for confirming the molecular formula.

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF)

Mode: Positive Ion

Observed Ion: [M+Na]⁺

Calculated m/z for C₃₀H₄₆O₇Na: 541.3141

Measured m/z: 541.3139

Experimental Protocols
The following sections detail generalized methodologies for the spectroscopic analysis of

cardenolide glycosides.

NMR Data Acquisition
Sample Preparation: 5-10 mg of the isolated compound is dissolved in approximately 0.6 mL

of a suitable deuterated solvent (e.g., CDCl₃, C₅D₅N, or DMSO-d₆).

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at

400 MHz or higher for proton frequency.

1D NMR:

¹H NMR spectra are referenced to the residual solvent signal.

¹³C NMR spectra are acquired with proton decoupling.

2D NMR:

COSY (¹H-¹H Correlation Spectroscopy): Establishes proton-proton coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond)

correlations between protons and carbons, essential for assigning quaternary carbons and

connecting spin systems.

MS Data Acquisition
Sample Preparation: A dilute solution of the analyte (1-10 µg/mL) is prepared in an

appropriate solvent like methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with

an electrospray ionization (ESI) source is used.

Analysis: The sample is introduced via direct infusion or LC-MS. Data is acquired in positive

ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts. Tandem MS (MS/MS) can be employed

to induce fragmentation and aid in structural elucidation.

Visualized Workflows and Pathways
General Experimental Workflow for Natural Product
Analysis

Plant Material
(Nerium sp.) Extraction & Partition Column Chromatography Purified Compound

NMR Spectroscopy
(1D & 2D)

Mass Spectrometry
(HRESI-MS)

Structure Elucidation

Click to download full resolution via product page

Caption: From Plant to Structure: A typical workflow.

Proposed Signaling Pathway for Odoroside A-Induced
Apoptosis
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Odoroside A has been shown to induce apoptosis in various cancer cell lines, often through the

generation of reactive oxygen species (ROS) and activation of downstream signaling

cascades.
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Caption: Simplified pathway of Odoroside A action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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